molecular formula C19H13NO2 B573735 3,5-Bis(4-formylphenyl)pyridine CAS No. 171820-00-1

3,5-Bis(4-formylphenyl)pyridine

Cat. No.: B573735
CAS No.: 171820-00-1
M. Wt: 287.318
InChI Key: XVNFQWBLQRNJTG-UHFFFAOYSA-N
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Description

3,5-Bis(4-formylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two formyl groups attached to the phenyl rings at the 3 and 5 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-formylphenyl)pyridine typically involves the reaction of 3,5-dibromopyridine with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-formylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 3,5-Bis(4-carboxyphenyl)pyridine.

    Reduction: 3,5-Bis(4-hydroxymethylphenyl)pyridine.

    Substitution: 3,5-Bis(4-nitrophenyl)pyridine or 3,5-Bis(4-bromophenyl)pyridine.

Scientific Research Applications

3,5-Bis(4-formylphenyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-formylphenyl)pyridine largely depends on its specific application. In the context of its use as a fluorescent probe, the compound interacts with target molecules or ions through non-covalent interactions, such as hydrogen bonding or π-π stacking. These interactions lead to changes in the compound’s fluorescence properties, enabling the detection of the target.

In other applications, such as catalysis, the compound may act as a ligand, coordinating to metal centers and facilitating various catalytic processes. The formyl groups and the pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(4-carboxyphenyl)pyridine: Similar structure but with carboxylic acid groups instead of formyl groups.

    3,5-Bis(4-hydroxymethylphenyl)pyridine: Similar structure but with hydroxymethyl groups instead of formyl groups.

    3,5-Bis(4-nitrophenyl)pyridine: Similar structure but with nitro groups instead of formyl groups.

Uniqueness

3,5-Bis(4-formylphenyl)pyridine is unique due to the presence of formyl groups, which provide versatile reactivity for further chemical modifications. The formyl groups can be easily transformed into various functional groups, making this compound a valuable intermediate in organic synthesis. Additionally, the combination of the pyridine ring and the formyl-substituted phenyl rings imparts unique electronic and steric properties, enhancing its utility in diverse applications .

Properties

IUPAC Name

4-[5-(4-formylphenyl)pyridin-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-12-14-1-5-16(6-2-14)18-9-19(11-20-10-18)17-7-3-15(13-22)4-8-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNFQWBLQRNJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699018
Record name 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171820-00-1
Record name 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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